molecular formula C9H6Br2F2O2 B1409909 Methyl 3,5-dibromo-2,4-difluorophenylacetate CAS No. 1807040-65-8

Methyl 3,5-dibromo-2,4-difluorophenylacetate

Cat. No.: B1409909
CAS No.: 1807040-65-8
M. Wt: 343.95 g/mol
InChI Key: CLPDKTKOFGMRFR-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2,4-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-2,4-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes:

    Fluorination: The fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like potassium permanganate (KMnO4) or reduction reactions using lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Methyl 3,5-dibromo-2,4-difluorophenylacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2,4-difluorophenylacetate depends on its application:

    In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.

    In Pharmaceuticals: The bromine and fluorine substituents can enhance the compound’s binding affinity to biological targets, influencing its pharmacological activity.

Comparison with Similar Compounds

  • Methyl 2,3-dibromo-4,5-difluorophenylacetate
  • Methyl 4,5-dibromo-2,3-difluorophenylacetate

Comparison:

  • Structural Differences: The position of bromine and fluorine atoms varies, leading to differences in reactivity and physical properties.
  • Unique Properties: Methyl 3,5-dibromo-2,4-difluorophenylacetate may exhibit unique reactivity patterns and biological activities due to its specific substitution pattern.

Properties

IUPAC Name

methyl 2-(3,5-dibromo-2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(10)9(13)7(11)8(4)12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPDKTKOFGMRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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